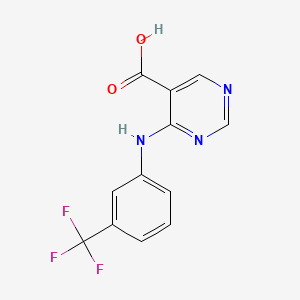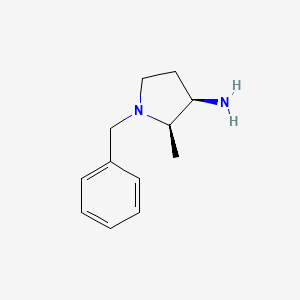![molecular formula C8H5N3O4S B15214736 N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide CAS No. 70740-94-2](/img/structure/B15214736.png)
N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide: is a heterocyclic compound that incorporates both furan and thiazole rings These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide typically involves the formation of the thiazole ring followed by the introduction of the furan and nitro groups. One common method includes the reaction of 2-aminothiazole with furan-2-carbaldehyde in the presence of an oxidizing agent to introduce the nitro group. The formamide group can be introduced through a formylation reaction using formic acid or formamide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed:
Reduction: Formation of N-(2-(Furan-2-yl)-5-aminothiazol-4-yl)formamide.
Substitution: Formation of various substituted thiazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of new drugs, particularly for its antibacterial and antifungal properties.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with enzymes, inhibiting their activity and thus exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(Furan-2-yl)-5-aminothiazol-4-yl)formamide
- 2-(Furan-2-yl)-5-nitrothiazole
- N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)acetamide
Comparison: N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide is unique due to the presence of both a nitro group and a formamide group, which confer distinct reactivity and biological activity. Compared to its analogs, it has enhanced antimicrobial properties and can undergo a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
70740-94-2 |
|---|---|
Molekularformel |
C8H5N3O4S |
Molekulargewicht |
239.21 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide |
InChI |
InChI=1S/C8H5N3O4S/c12-4-9-6-8(11(13)14)16-7(10-6)5-2-1-3-15-5/h1-4H,(H,9,12) |
InChI-Schlüssel |
GQQKNXBWAKUDGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC(=C(S2)[N+](=O)[O-])NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



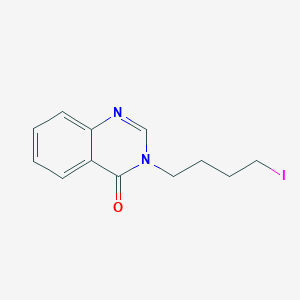
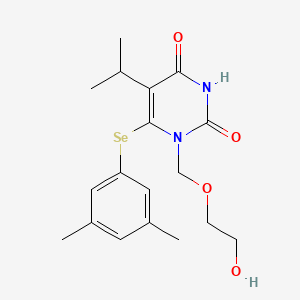
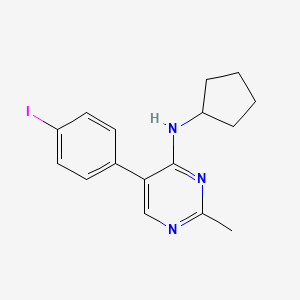
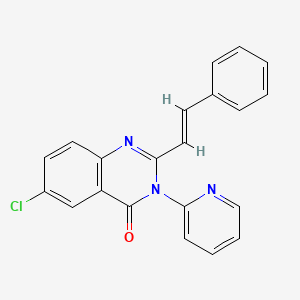
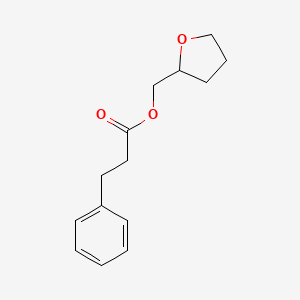
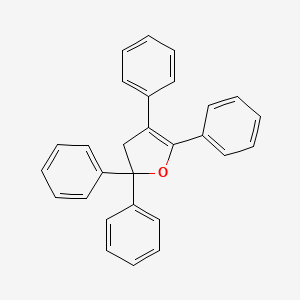
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
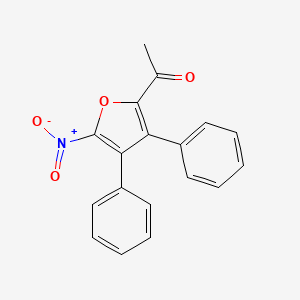
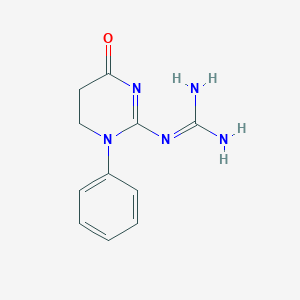
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
